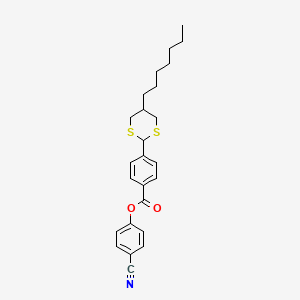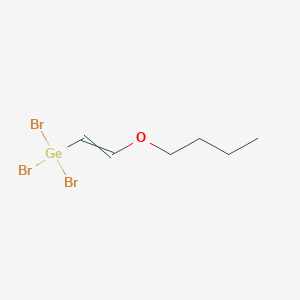![molecular formula C10H18 B14407857 (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane CAS No. 82443-24-1](/img/structure/B14407857.png)
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclic framework. The reaction conditions often include moderate temperatures and the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R,4S)-2,2,3-Trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar chemical properties but different spatial arrangement.
Norbornane: A related bicyclic compound with a similar framework but lacking the methyl groups.
Uniqueness
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying stereochemical effects and developing new chemical reactions.
Eigenschaften
CAS-Nummer |
82443-24-1 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(1S,3S,4R)-2,2,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI-Schlüssel |
XETQTCAMTVHYPO-YIZRAAEISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@@H](C2)C1(C)C |
Kanonische SMILES |
CC1C2CCC(C2)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




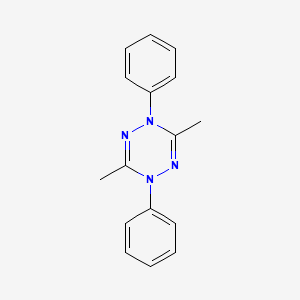

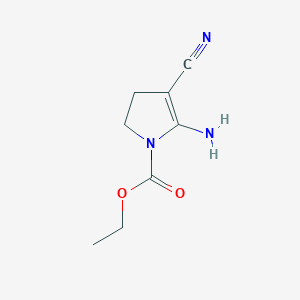
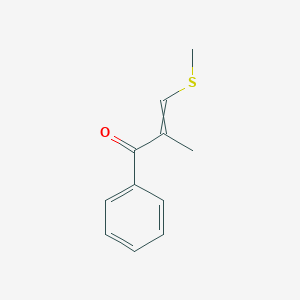
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

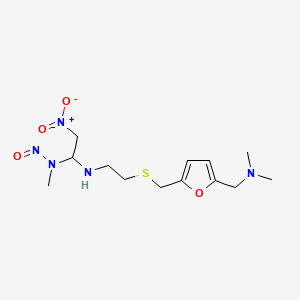
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
